Cas no 848362-00-5 (2-chloro-1,3-thiazole-5-sulfonamide)
2-chloro-1,3-thiazole-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-THIAZOLESULFONAMIDE, 2-CHLORO-
- 2-chlorothiazole-5-sulfonamide
- 2-chloro-1,3-thiazole-5-sulfonamide
- EN300-61122
- SCHEMBL1348513
- 2-Chloro-5-thiazolesulfonamide
- 2-chloro-thiazole-5-sulfonamide
- UHNIBSBQJZVNAI-UHFFFAOYSA-N
- DB-149700
- 2-Chloro-thiazole-5-sulfonic acid amide
- AKOS009492136
- 851-556-3
- 848362-00-5
- YIB36200
- Z425353216
-
- Inchi: 1S/C3H3ClN2O2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H,(H2,5,7,8)
- InChI Key: UHNIBSBQJZVNAI-UHFFFAOYSA-N
- SMILES: S1C(S(N)(=O)=O)=CN=C1Cl
Computed Properties
- Exact Mass: 197.9324474Da
- Monoisotopic Mass: 197.9324474Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 110Ų
2-chloro-1,3-thiazole-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C593180-10mg |
2-chloro-1,3-thiazole-5-sulfonamide |
848362-00-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C593180-50mg |
2-chloro-1,3-thiazole-5-sulfonamide |
848362-00-5 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C593180-100mg |
2-chloro-1,3-thiazole-5-sulfonamide |
848362-00-5 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-61122-0.05g |
2-chloro-1,3-thiazole-5-sulfonamide |
848362-00-5 | 95% | 0.05g |
$174.0 | 2023-07-04 | |
| Enamine | EN300-61122-0.1g |
2-chloro-1,3-thiazole-5-sulfonamide |
848362-00-5 | 95% | 0.1g |
$257.0 | 2023-07-04 | |
| Enamine | EN300-61122-0.25g |
2-chloro-1,3-thiazole-5-sulfonamide |
848362-00-5 | 95% | 0.25g |
$367.0 | 2023-07-04 | |
| Enamine | EN300-61122-0.5g |
2-chloro-1,3-thiazole-5-sulfonamide |
848362-00-5 | 95% | 0.5g |
$579.0 | 2023-07-04 | |
| Enamine | EN300-61122-1.0g |
2-chloro-1,3-thiazole-5-sulfonamide |
848362-00-5 | 95% | 1.0g |
$743.0 | 2023-07-04 | |
| Enamine | EN300-61122-2.5g |
2-chloro-1,3-thiazole-5-sulfonamide |
848362-00-5 | 95% | 2.5g |
$1454.0 | 2023-07-04 | |
| Enamine | EN300-61122-5.0g |
2-chloro-1,3-thiazole-5-sulfonamide |
848362-00-5 | 95% | 5.0g |
$2152.0 | 2023-07-04 |
2-chloro-1,3-thiazole-5-sulfonamide Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-chloro-1,3-thiazole-5-sulfonamide
2-Chloro-1,3-thiazole-5-sulfonamide (CAS No. 848362-00-5): An Overview of Its Properties, Applications, and Recent Research
2-Chloro-1,3-thiazole-5-sulfonamide (CAS No. 848362-00-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 2-chloro-1,3-thiazole-5-sulfonamide.
Chemical Properties: 2-Chloro-1,3-thiazole-5-sulfonamide is a white crystalline solid with a molecular formula of C4H3ClN2O2S. It has a molecular weight of 176.6 g/mol and exhibits good solubility in polar solvents such as water and dimethyl sulfoxide (DMSO). The compound is stable under normal conditions but may decompose at high temperatures or in the presence of strong acids or bases. The presence of the chloro and sulfonamide functional groups imparts unique chemical reactivity and biological properties to the molecule.
Synthesis Methods: The synthesis of 2-chloro-1,3-thiazole-5-sulfonamide can be achieved through various routes. One common method involves the reaction of 2-chlorothiazole with sulfuryl chloride followed by treatment with ammonia or an amine derivative. Another approach involves the condensation of 2-chlorothioacetamide with sodium sulfite in an acidic medium. These synthetic pathways are well-documented in the literature and have been optimized for high yields and purity.
Biological Activities: 2-Chloro-1,3-thiazole-5-sulfonamide has been extensively studied for its potential biological activities. Research has shown that this compound exhibits significant antimicrobial properties against a wide range of bacteria and fungi. It has also demonstrated antiviral activity against several viral strains, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Additionally, studies have explored its anti-inflammatory and anticancer properties, making it a promising candidate for drug development.
Antimicrobial Activity: The antimicrobial activity of 2-chloro-1,3-thiazole-5-sulfonamide has been attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes involved in microbial metabolism. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's broad-spectrum activity makes it a valuable tool in combating multidrug-resistant pathogens.
Antiviral Activity: Recent research has focused on the antiviral properties of 2-chloro-1,3-thiazole-5-sulfonamide. Studies have demonstrated that it can inhibit the replication of HSV by interfering with viral DNA synthesis. Additionally, it has shown promise in inhibiting HIV replication by targeting key viral enzymes such as reverse transcriptase and integrase. These findings suggest that 2-chloro-1,3-thiazole-5-sulfonamide could be developed into a novel antiviral agent.
Anti-Inflammatory Activity: Inflammation is a complex biological response involving various cellular and molecular mechanisms. Research has shown that 2-chloro-1,3-thiazole-5-sulfonamide possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These effects have been observed in both in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Activity: The anticancer potential of 2-chloro-1,3-thiazole-5-sulfonamide has been investigated in several cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. Additionally, it has demonstrated cytotoxic effects against various cancer types, including breast cancer, lung cancer, and colorectal cancer. These findings highlight its potential as a lead compound for developing new anticancer drugs.
Clinical Applications: strong > Despite its promising preclinical results, further research is needed to evaluate the safety and efficacy of < strong > 2-chloro-1 , 3 - thiazole - 5 - sulfonamide strong > in clinical settings . Several clinical trials are currently underway to assess its therapeutic potential for various diseases . For example , Phase I clinical trials are being conducted to evaluate its safety profile and pharmacokinetics in healthy volunteers . Phase II trials are planned to assess its efficacy in treating specific conditions such as bacterial infections , viral infections , inflammatory diseases , and cancer . p > < p >< strong > Recent Research Advancements: strong > The field of medicinal chemistry continues to advance rapidly , leading to new insights into the structure - activity relationships ( SAR ) of thiazoles like < strong > 2 - chloro - 1 , 3 - thiazole - 5 - sulfonamide strong > . Recent studies have focused on optimizing the chemical structure to enhance its biological activities while minimizing potential side effects . For instance , researchers have explored the introduction of various substituents at different positions on the thiazole ring to improve solubility , stability , and bioavailability . These efforts have led to the development of novel derivatives with enhanced therapeutic properties . p > < p >< strong > Conclusion: strong > In summary , < strong > 2 - chloro - 1 , 3 - thiazole - 5 - sulfonamide strong > ( CAS No . 848362 - 00 - 5 ) is a multifunctional compound with diverse biological activities that make it a valuable candidate for drug development . Its antimicrobial , antiviral , anti-inflammatory , and anticancer properties have been well-documented in preclinical studies , paving the way for further clinical investigation . As research continues to advance , it is likely that this compound will play an increasingly important role in addressing unmet medical needs across various therapeutic areas . p > article > response >
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